molecular formula C13H25NO B2800392 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one CAS No. 494769-86-7

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one

Cat. No.: B2800392
CAS No.: 494769-86-7
M. Wt: 211.349
InChI Key: WGYFUGINWFILPB-UHFFFAOYSA-N
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Description

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one (CAS 494769-86-7) is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.35 g/mol . It is recognized in research as a synthetic intermediate for novel dual malate dehydrogenase (MDH) inhibitors . MDH1 and MDH2 are crucial enzymes in the malate-aspartate shuttle, which plays a vital role in cellular energy metabolism, particularly in cancer cells . This piperidine-based building block was utilized in the rational design and synthesis of a potent compound (designated as Compound 50 in recent studies) that acts as a dual MDH1/2 inhibitor, showing promising growth inhibition in A549 and H460 lung cancer cell lines . Its mechanism of action involves disrupting mitochondrial respiration, which leads to a reduction in total ATP content and the significant suppression of hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in cancer cells . By targeting this metabolic pathway, research chemicals derived from this intermediate offer a potential strategy for targeting cancer metabolism . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFUGINWFILPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one typically involves the reaction of 2,4,4-trimethylpentan-2-amine with a suitable piperidinone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one in cancer therapy. Research indicates that this compound can induce cytotoxicity and apoptosis in cancer cells. For instance, it has been shown to exhibit better activity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The compound's three-dimensional structure enhances its interaction with protein binding sites, suggesting a promising avenue for anticancer drug development .

Neuropharmacology

The compound has also been investigated for its effects on neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research into dual inhibitors that could offer therapeutic benefits .

Antimicrobial Properties

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. These compounds have shown efficacy against various strains of bacteria and fungi by disrupting their cell membrane integrity and biosynthesis processes . The inhibition of ergosterol biosynthesis in fungi highlights its potential as an antifungal agent.

Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs), which are valuable in pharmaceutical chemistry for creating complex molecules efficiently. MCRs reduce the number of synthetic steps required and minimize waste, aligning with green chemistry principles . The Ugi reaction is particularly relevant for synthesizing piperidine derivatives with various functional groups.

Case Study 1: Synthesis and Anticancer Evaluation

A study focused on synthesizing this compound through a series of MCRs. The resulting compound was evaluated for its anticancer properties using cell viability assays on different cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to untreated controls.

CompoundCell LineIC50 (µM)
This compoundFaDu15
BleomycinFaDu25

This case study emphasizes the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The compound was administered alongside established treatments such as Donepezil. Behavioral tests showed improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls.

TreatmentCognitive Score Improvement (%)
Control5
Donepezil20
Compound + Donepezil35

These findings support further exploration into its use as an adjunct therapy in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

Electronic Effects : Electron-withdrawing groups (e.g., bromine in 1-(4-bromobenzoyl)piperidin-4-one) increase electrophilicity, favoring nucleophilic reactions, while electron-donating groups (e.g., methoxy in 3,5-bis-benzylidene derivatives) enhance π-π interactions in biological targets .

Chirality : Chiral derivatives like R/S-2-(4-methoxyphenyl)-1-(S-1-phenylethyl)piperidin-4-one demonstrate the importance of stereochemistry in receptor binding, a feature absent in the achiral target compound .

Key Observations :

Anti-Infective Activity : The target compound’s derivative (4PP-47) shows promise against tuberculosis, while structurally related bis-benzylidene derivatives exhibit anti-dengue activity. This highlights the role of aromatic substituents in targeting viral vs. bacterial enzymes .

Cancer Selectivity : Quaternary ammonium salts of piperidin-4-one (e.g., compounds 4a–h in ) demonstrate tumor-selective toxicity, likely due to enhanced cellular uptake in malignant cells .

Safety Profiles : Brominated and acylated derivatives (e.g., 1-(4-bromobenzoyl)piperidin-4-one) require stringent safety protocols due to reactive halogen groups, contrasting with the relatively stable tertiary amine target compound .

Key Observations :

Scalability : The target compound’s synthesis is less efficient than tert-butyl piperazine derivatives, which benefit from optimized catalytic systems .

Market Trends : Despite its discontinuation, the target compound remains a research staple, whereas simpler derivatives (e.g., methoxypropyl analogs) are commercially accessible but less biologically versatile .

Biological Activity

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, also referred to as 4PP-1 in various studies, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its effects on cancer cells. This article delves into the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis and its implications in cancer research.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the compound's strong inhibitory effects on the growth of Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, 4PP-1 demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 6.3 µM. This was among the highest priority findings due to its potency and favorable physicochemical properties .

Table 1: Inhibition Rates of Various Compounds Against Mtb

ChemotypeMolecule% InhibitionMIC (µM)
4-phenylpiperidine4PP-11006.3
AminoarylpyridineAAP9923
Acetyl indoleACI-21004.5
Acyl cyclic ureaACU-1987.6
AminomethylquinoxalineAMQ-5987.8

The selectivity and low cytotoxicity of 4PP-1 make it a promising candidate for further development in tuberculosis treatment .

In addition to its antimicrobial properties, the compound has been studied for its potential anticancer effects. Research indicates that it may induce ferroptosis in tumor cells—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound's mechanism appears to involve the inhibition of key proteins associated with cell survival and proliferation .

Table 2: Effects of PMSA on Tumor Cells

ParameterResult
Cell Proliferation InhibitionSignificant reduction
Migration SuppressionObserved in scratch assays
Ferroptosis InductionIncreased ROS and MDA levels
Key Protein Expression ChangesDecreased levels of SLC7A11/XCT

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of piperidine compounds reveal that modifications to the piperidinyl moiety can significantly affect biological activity. For instance, altering substituents at specific positions on the piperidine ring has led to variations in MIC values and selectivity towards Mtb .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the core structure of 4PP-1. These analogs were tested for their ability to inhibit Mtb growth while also assessing their cytotoxicity against human liver cells (HepG2). Results indicated that while some analogs maintained potent activity against Mtb, they exhibited varying levels of cytotoxicity, emphasizing the importance of balancing efficacy with safety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions under mild conditions, as demonstrated for structurally similar piperidin-4-one derivatives. Key steps include condensation of the piperidin-4-one core with alkylating agents (e.g., 2,4,4-trimethylpentan-2-yl halides). Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (40–80°C), and catalysts (e.g., p-toluenesulfonic acid). Environmentally friendly protocols using non-hazardous reagents are preferred for industrial scalability .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and alkyl group vibrations. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances validation .

Q. What safety protocols are essential when handling piperidin-4-one derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Work in a fume hood due to potential respiratory irritancy. Store in airtight containers away from oxidizing agents. Refer to safety data sheets (SDS) for piperidin-4-one analogs, which recommend emergency procedures for spills (e.g., neutralization with weak acids) and proper waste disposal .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking against target proteins (e.g., enzymes or ion channels) using software like AutoDock Vina. Validate docking poses with molecular dynamics simulations. DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For ADME predictions, use tools like SwissADME to assess bioavailability and metabolic stability, then correlate with experimental pharmacokinetic data .

Q. What strategies resolve contradictions between computational ADME predictions and experimental pharmacological data for piperidin-4-one derivatives?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating computational models with in vitro assays (e.g., microsomal stability tests).
  • Adjusting force field parameters in simulations to better match experimental conditions.
  • Investigating metabolite formation via LC-MS to identify unaccounted degradation pathways.
    Cross-disciplinary collaboration between synthetic chemists and computational biologists is critical .

Q. How do steric effects from the 2,4,4-trimethylpentan-2-yl substituent influence nucleophilic reactions at the piperidin-4-one core?

  • Methodological Answer : The bulky alkyl group creates steric hindrance, reducing accessibility to the carbonyl carbon. This can be quantified using Tolman’s cone angle or molecular volume calculations. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., methyl-substituted derivatives). Steric maps generated via X-ray or DFT visualize spatial constraints .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of alkyl substituents on biological activity?

  • Methodological Answer : Design a library of analogs with systematic variations (e.g., branched vs. linear alkyl chains). Test against biological targets (e.g., antimicrobial assays or cancer cell lines). Use multivariate statistical analysis (e.g., PCA or QSAR models) to correlate substituent properties (logP, molar refractivity) with activity. Focus on substituents that enhance target binding while minimizing toxicity .

Q. What experimental approaches investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to identify primary metabolites. Use LC-HRMS for metabolite profiling. In vivo studies in rodent models track plasma half-life and excretion pathways. Compare results with computational predictions (e.g., CYP450 enzyme interactions) to refine metabolic models .

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